molecular formula C18H24ClNO2 B2540017 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158560-98-5

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B2540017
CAS No.: 1158560-98-5
M. Wt: 321.85
InChI Key: UAQAIKLJAUCATR-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound with a complex structure that includes a benzyloxy group, a methoxy group, and an amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or benzyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while substitution reactions can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or analgesic effects, making it a candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: This compound shares the benzyloxy group but lacks the methoxy and amine groups.

    3-Methoxyphenylamine: This compound contains the methoxy and amine groups but lacks the benzyloxy group.

    Benzylamine: This compound has the benzylic amine group but lacks the methoxy and benzyloxy groups.

Uniqueness

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(2)19-12-16-9-10-17(18(11-16)20-3)21-13-15-7-5-4-6-8-15;/h4-11,14,19H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQAIKLJAUCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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